molecular formula C12H20N2 B13243754 3-Ethyl-1-(pyridin-2-YL)pentan-1-amine

3-Ethyl-1-(pyridin-2-YL)pentan-1-amine

Cat. No.: B13243754
M. Wt: 192.30 g/mol
InChI Key: RRECWMZLNVSVJX-UHFFFAOYSA-N
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Description

3-Ethyl-1-(pyridin-2-yl)pentan-1-amine is an organic compound with the molecular formula C12H20N2 It is a derivative of pentanamine, featuring a pyridinyl group attached to the second carbon of the pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(pyridin-2-yl)pentan-1-amine typically involves the reaction of 2-bromopyridine with 3-ethylpentan-1-amine under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(pyridin-2-yl)pentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-1-(pyridin-2-yl)pentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(pyridin-2-yl)pentan-1-amine involves its interaction with specific molecular targets. The pyridinyl group can participate in hydrogen bonding and π-π interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-1-(pyridin-2-yl)pentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

3-ethyl-1-pyridin-2-ylpentan-1-amine

InChI

InChI=1S/C12H20N2/c1-3-10(4-2)9-11(13)12-7-5-6-8-14-12/h5-8,10-11H,3-4,9,13H2,1-2H3

InChI Key

RRECWMZLNVSVJX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC(C1=CC=CC=N1)N

Origin of Product

United States

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